5-(2-Hydroxyethyl)-5-methylimidazolidine-2,4-dione

Description

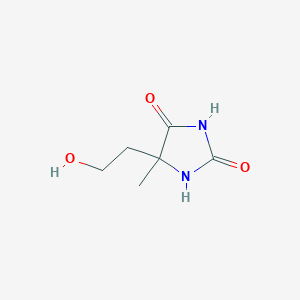

Structure

3D Structure

Properties

IUPAC Name |

5-(2-hydroxyethyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-6(2-3-9)4(10)7-5(11)8-6/h9H,2-3H2,1H3,(H2,7,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAYTOPCZMYRJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30302786, DTXSID30920303 | |

| Record name | 5-(2-hydroxyethyl)-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Hydroxyethyl)-4-methyl-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89601-00-3, 9060-83-7 | |

| Record name | NSC153552 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-hydroxyethyl)-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Hydroxyethyl)-4-methyl-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation of 5 2 Hydroxyethyl 5 Methylimidazolidine 2,4 Dione

Established Routes to the Imidazolidine-2,4-dione Core Structure

The synthesis of the imidazolidine-2,4-dione ring, commonly known as the hydantoin (B18101) ring, is a well-established field in organic chemistry. Several named reactions provide robust pathways to this valuable heterocyclic motif, which is a cornerstone in medicinal chemistry. encyclopedia.pubnih.govceon.rs

The Bucherer-Bergs reaction stands as one of the most direct and versatile methods for preparing 5-substituted and 5,5-disubstituted hydantoins. encyclopedia.pubmdpi.com This multicomponent reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone), an alkali metal cyanide (like potassium or sodium cyanide), and ammonium (B1175870) carbonate. wikipedia.orgalfa-chemistry.com The reaction is generally conducted by heating these components in a solvent such as aqueous ethanol. encyclopedia.pubalfa-chemistry.com

The mechanism proceeds through several key steps. Initially, the ketone reacts with ammonia (B1221849) (from ammonium carbonate) and cyanide to form an α-aminonitrile intermediate. alfa-chemistry.comresearchgate.net This aminonitrile then undergoes a nucleophilic addition to carbon dioxide (also generated from ammonium carbonate), forming a cyano-carbamic acid. A subsequent intramolecular cyclization and rearrangement sequence ultimately yields the stable 5,5-disubstituted hydantoin ring structure. wikipedia.orgalfa-chemistry.com

| Feature | Description |

| Reactants | Ketone or Aldehyde, Alkali Metal Cyanide, Ammonium Carbonate |

| Product | 5-Substituted or 5,5-Disubstituted Imidazolidine-2,4-dione (Hydantoin) |

| Key Intermediate | α-Aminonitrile |

| Solvent | Typically Aqueous Ethanol |

| Conditions | Heating (e.g., 60-70 °C) |

This one-pot synthesis is highly valued for its efficiency and the accessibility of starting materials. organic-chemistry.org For less reactive ketones, such as diaryl ketones, reaction conditions can be intensified by using higher temperatures in a sealed vessel or employing alternative solvents like propylene (B89431) glycol to achieve higher yields. mdpi.com

Another strategic approach to heterocyclic cores involves the Knoevenagel condensation. This reaction classically describes the condensation between an active methylene (B1212753) compound and a carbonyl group, typically catalyzed by a weak base. While prominently used for synthesizing α,β-unsaturated compounds and other heterocycles like thiazolidinediones, the underlying principle can be adapted for imidazolidine-2,4-dione synthesis.

In a hypothetical strategy for a hydantoin, one could envision the Knoevenagel condensation of an aldehyde or ketone with a compound containing the urea (B33335) motif and an activated methylene group. The resulting unsaturated intermediate could then undergo an intramolecular cyclization (a Michael addition) to form the five-membered ring. While not as direct as the Bucherer-Bergs reaction for this specific core, this strategy highlights the modularity of synthetic approaches in heterocyclic chemistry.

Specific Synthesis of 5-(2-Hydroxyethyl)-5-methylimidazolidine-2,4-dione

Synthesizing the title compound requires the specific introduction of a methyl group and a 2-hydroxyethyl group at the C5 position of the hydantoin ring. This can be achieved either by incorporating these substituents into the starting materials for ring formation or by adding them to an existing hydantoin structure.

A logical and direct route to this compound is through the Bucherer-Bergs reaction using a ketone precursor that already contains the required carbon skeleton. The ideal starting ketone for this synthesis would be 4-hydroxy-2-pentanone .

In this proposed synthesis, 4-hydroxy-2-pentanone would be subjected to the standard Bucherer-Bergs conditions. The carbonyl group at the 2-position would react with cyanide and ammonium carbonate to form the hydantoin ring, establishing the C5 quaternary center. The methyl group and the 2-hydroxyethyl group would thus be directly installed as the two substituents at the C5 position. The hydroxyl group in the starting ketone is sufficiently removed from the reaction center and would be expected to remain intact throughout the synthesis.

| Step | Description | Starting Material | Product |

| 1 | Multicomponent Reaction | 4-Hydroxy-2-pentanone | This compound |

| Reagents: KCN, (NH₄)₂CO₃ | |||

| Conditions: Heat in aq. EtOH |

An alternative strategy involves the modification of a pre-formed hydantoin. Direct alkylation of 5-methylimidazolidine-2,4-dione at the C5 position to introduce the 2-hydroxyethyl group is not feasible, as the C5 carbon is a non-acidic, quaternary center.

A more viable approach is the functionalization of a related hydantoin that possesses a reactive handle at the C5 position. For example, a synthetic route could begin with a hydantoin bearing a C5 substituent that can be chemically transformed into a 2-hydroxyethyl group. This could involve:

Reduction of an Ester: Synthesis of a hydantoin with a C5-(methoxycarbonylmethyl) group, followed by reduction of the ester to the primary alcohol.

Ring-opening of an Epoxide: While challenging to implement at the C5 position, a reaction between a C5-nucleophilic hydantoin species and ethylene (B1197577) oxide could theoretically install the hydroxyethyl (B10761427) group. However, generating such a nucleophile is non-trivial.

A more established method for modifying the C5 position involves palladium-catalyzed cross-coupling reactions. For instance, N-protected hydantoins derived from amino acids can undergo palladium-catalyzed C-arylation at the C5 position. nih.govacs.orgdatapdf.com While this specific reaction introduces an aryl group, it demonstrates that with appropriate activation (e.g., N-protection and base-promoted enolization), the C5 position can be functionalized, opening possibilities for analogous C-alkylation strategies with suitable electrophiles.

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced techniques to intensify and improve upon classical reactions. These methods can offer advantages such as reduced reaction times, higher yields, and improved safety profiles.

Microwave-Assisted Synthesis: The Bucherer-Bergs reaction can be significantly accelerated using microwave irradiation. ucl.ac.be This technique can reduce reaction times from many hours or days to mere minutes, often leading to cleaner reactions and higher yields. researchgate.net Microwave heating provides rapid and uniform energy transfer to the polar reaction mixture, overcoming solubility issues and driving the reaction to completion more efficiently. ucl.ac.be

Continuous Flow Synthesis: Transferring the Bucherer-Bergs reaction to a continuous flow setup offers enhanced safety and scalability. researchgate.net In a flow reactor, small volumes of the organic substrate and the aqueous reagent solutions are continuously mixed and heated under pressure. This approach prevents the loss of volatile components like ammonia and CO₂, increases the efficiency of mixing for biphasic reactions, and allows for safe handling of toxic reagents like cyanides on a large scale. researchgate.netrsc.org

Palladium-Catalyzed Methodologies: Advanced transition-metal-catalyzed reactions provide novel entries to the hydantoin scaffold. One such method is the palladium-catalyzed "ureidocarbonylation" of aldehydes with urea derivatives and carbon monoxide. nih.gov This process constructs the hydantoin ring in a single, highly selective step. Furthermore, palladium catalysis is instrumental in the C5-functionalization of pre-existing hydantoin rings, enabling the synthesis of complex 5,5-disubstituted derivatives that are otherwise difficult to access. nih.govorganic-chemistry.org

| Technique | Advantages | Disadvantages |

| Conventional Batch | Well-established, simple setup | Long reaction times, potential for side reactions, scalability issues |

| Microwave-Assisted | Drastically reduced reaction times, often higher yields | Requires specialized equipment, scalability can be limited |

| Continuous Flow | High safety, excellent scalability, precise control | High initial setup cost, requires process optimization |

| Pd-Catalyzed | Novel bond formations, high selectivity | Catalyst cost, sensitivity to functional groups |

Multi-component Reactions in Imidazolidinone Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like imidazolidinones from three or more starting materials in a single step. beilstein-journals.org These reactions are advantageous for their operational simplicity and for building molecular diversity. beilstein-journals.org

Pseudo-multicomponent reactions (pseudo-MCRs) are a variation where two of the three or more components are identical. mdpi.com This strategy has been successfully employed for the synthesis of 1,3-disubstituted imidazolidin-2-ones, achieving yields between 55% and 81%. mdpi.com A typical pseudo-MCR protocol for imidazolidin-2-one synthesis involves the in situ formation of a Schiff base, followed by reduction and cyclization. mdpi.com

For the synthesis of hydantoin derivatives, a three-component reaction of ethyl pyruvate, an amine (e.g., p-anisidine), and an isocyanate (e.g., phenyl isocyanate) has been reported to yield a hydantoin derivative with a tetrasubstituted stereocenter. mdpi.com This approach highlights the potential of MCRs to construct the core hydantoin structure with substitution at the 5-position.

| Reaction Type | Reactants | Product Type | Key Features |

| Pseudo-MCR | trans-(R,R)-diaminocyclohexane, aldehyde, carbonyldiimidazole | 1,3-disubstituted imidazolidin-2-one | In situ Schiff base formation, reduction, and cyclization. mdpi.com |

| Three-component | Ethyl pyruvate, p-anisidine, phenyl isocyanate | 5,5-disubstituted hydantoin | Forms a tetrasubstituted stereocenter at the 5-position. mdpi.com |

Tandem α-Amination and α-Arylation for Disubstituted Hydantoins

A one-pot tandem method for the connective synthesis of 5,5-disubstituted hydantoins has been developed, starting from simple ester-derived materials. rsc.orgresearchgate.net This process involves the α-amination of a silyl (B83357) ketene (B1206846) acetal (B89532) followed by an intramolecular α-arylation. nih.govrsc.org

The key steps in this tandem reaction are:

α-Amination: A silyl ketene acetal derivative of a methyl ester undergoes a silver-catalyzed addition to the N=N bond of an azocarboxamide. researchgate.net This generates an N-amino-N'-aryl urea derivative of a substituted aminoester. nih.govrsc.org

Intramolecular α-Arylation: Treatment with a base forms an ester enolate, which then undergoes arylation through the intramolecular migration of an aryl ring to the α-position of the ester. rsc.orgresearchgate.net

Cyclization: The resulting product undergoes ring closure to form the hydantoin. nih.govrsc.org

This methodology is successful with esters that have both functionalized and unfunctionalized chains, and the aryl migration can be achieved with rings of varying electronic character. nih.govrsc.org This suggests that a similar approach could potentially be adapted for the synthesis of this compound by using appropriate starting materials.

| Step | Description | Catalyst/Reagent | Intermediate/Product |

| 1. α-Amination | Addition of silyl ketene acetal to azocarboxamide. rsc.orgresearchgate.net | Silver catalyst (e.g., AgOTf). researchgate.net | N-amino-N'-aryl urea derivative of an aminoester. nih.govrsc.org |

| 2. α-Arylation | Intramolecular migration of an aryl group. rsc.orgresearchgate.net | Base (e.g., KHMDS). researchgate.net | α-arylated aminoester derivative. rsc.org |

| 3. Cyclization | Ring closure to form the hydantoin ring. nih.govrsc.org | Base-promoted. researchgate.net | 5,5-disubstituted hydantoin. nih.govrsc.org |

Sustainable and Green Chemistry Approaches in Synthesis

Recent efforts in the synthesis of imidazolidinones have focused on developing more sustainable and environmentally friendly protocols. mdpi.com Green chemistry principles are being applied to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

One such approach is the use of "on-water" synthesis, which leverages the unique properties of water to facilitate organic reactions. rsc.org A novel and efficient "on-water" mediated, one-pot synthesis of thioxoimidazolidinone-isatin conjugates has been demonstrated using a recyclable ZnMnO3@Ni(OH)2 nano-catalyst. rsc.org This method is advantageous due to the use of a recyclable catalyst and an aqueous medium, making the protocol sustainable. rsc.org

Microwave-assisted organic synthesis is another green chemistry tool that can accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net A fast and highly efficient microwave-assisted method for the synthesis of imidazolidinone derivatives has been developed using a recyclable indium (III) chloride catalyst. researchgate.net

Catalytic Systems for Enhanced Synthesis Efficiency

A wide range of catalytic systems have been explored to improve the efficiency and selectivity of imidazolidinone and hydantoin synthesis. mdpi.com These include metal catalysts, organocatalysts, and biocatalysts.

Palladium-catalyzed reactions have been effectively used in the synthesis of imidazolidin-2-ones. For instance, a palladium-catalyzed intramolecular diamination of alkenes using iodosobenzene (B1197198) diacetate as the terminal oxidant can yield cyclic ureas. organic-chemistry.org Another example is the palladium-catalyzed (3+2) cycloaddition between 5-vinyloxazolidine-2,4-diones and isocyanates to produce hydantoins. chemrxiv.org

Silver catalysts, such as Ag(I), have been employed in the intramolecular diamination of alkynes to synthesize fused indole–imidazolidinone derivatives. mdpi.com In the context of tandem reactions for 5,5-disubstituted hydantoins, silver-catalyzed regioselective α-amination of silyl ketene acetals is a key step. nih.gov

Organocatalysis provides a metal-free alternative for imidazolidinone synthesis. The phosphazene base BEMP has been shown to catalyze the intramolecular hydroamidation of propargylic ureas to afford imidazolidin-2-ones and imidazol-2-ones under ambient conditions with excellent chemo- and regioselectivities. acs.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions such as solvent, temperature, catalyst loading, and reaction time is crucial for maximizing the yield and purity of the desired product. Statistical analysis can be a powerful tool to optimize reaction conditions in a systematic manner, as demonstrated in the pseudo-multicomponent synthesis of 1,3-disubstituted imidazolidin-2-ones. mdpi.com

In the synthesis of spiro-hydantoin derivatives via Diels-Alder reactions, it was found that reactions with certain dienes require catalysis by Lewis acids like ZnI2, while others proceed simply by heating the reactants. mdpi.com The choice of solvent and the amount of catalyst were found to significantly impact the reaction outcome. mdpi.combeilstein-journals.org For instance, in the base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c] mdpi.comrsc.orgresearchgate.nettriazines, varying the solvent, the amount of KOH, reaction time, and temperature allowed for the selective formation of different derivatives. beilstein-journals.org

Chemical Reactivity and Transformation of 5 2 Hydroxyethyl 5 Methylimidazolidine 2,4 Dione

Reactions at the Imidazolidine-2,4-dione Heterocycle

The imidazolidine-2,4-dione ring, commonly known as a hydantoin (B18101) ring, possesses two nitrogen atoms and two carbonyl groups, which are the principal sites for chemical transformations.

The nitrogen atoms of the hydantoin ring can undergo alkylation and acylation. The proton on the N3 nitrogen is generally more acidic than the one on the N1 nitrogen, making it more susceptible to deprotonation and subsequent reaction with electrophiles under basic conditions. jst.go.jp

N-Alkylation: Selective alkylation at either the N1 or N3 position can be achieved by carefully choosing the reaction conditions.

N3-Alkylation: Typically occurs when using weaker bases like potassium carbonate (K₂CO₃). The greater acidity of the N3 proton facilitates its removal, and the resulting anion reacts with an alkyl halide.

N1-Alkylation: Achieving selective alkylation at the N1 position is more challenging and often requires protection of the N3 position or the use of specific reaction systems. thieme-connect.de For instance, direct N1-selective alkylation of hydantoins has been successfully performed using potassium bases such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in an aprotic solvent like tetrahydrofuran (B95107) (THF). jst.go.jp

Dialkylation: The use of strong bases, such as sodium hydride (NaH), can lead to the formation of a dianion, resulting in the alkylation of both N1 and N3 positions. jst.go.jptandfonline.com

| Reaction Type | Reagents | Typical Conditions | Product(s) |

| N3-Alkylation | Alkyl halide (R-X), K₂CO₃ | DMF, Room Temp | 3-Alkyl-5-(2-hydroxyethyl)-5-methylimidazolidine-2,4-dione |

| N1-Alkylation | Alkyl halide (R-X), tBuOK or KHMDS | THF, Room Temp | 1-Alkyl-5-(2-hydroxyethyl)-5-methylimidazolidine-2,4-dione |

| N,N'-Dialkylation | Alkyl halide (R-X), NaH | DMF, Elevated Temp | 1,3-Dialkyl-5-(2-hydroxyethyl)-5-methylimidazolidine-2,4-dione |

N-Acylation: Acylation of the hydantoin ring can be accomplished using acylating agents like acetic anhydride. This reaction introduces an acyl group onto one of the nitrogen atoms, typically at the more reactive N3 position, to form an N-acyl derivative. jst.go.jp

The two carbonyl groups within the hydantoin ring are electrophilic and can be attacked by nucleophiles. libretexts.orgmasterorganicchemistry.com The reactivity is generally lower than that of simple ketones due to the delocalization of the nitrogen lone pairs.

Reduction of the carbonyl groups can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). thieme-connect.de The extent of reduction depends on the reaction conditions. Mild conditions might lead to the reduction of one carbonyl group to form a 4-hydroxy-2-imidazolidinone, while harsher conditions could result in the reduction of both carbonyls, potentially leading to imidazolidines. thieme-connect.de The general mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, which changes its hybridization from sp² to sp³. libretexts.org

| Reaction | Reagent | Potential Intermediate Product | Potential Final Product |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 4-Hydroxy-5-(2-hydroxyethyl)-5-methylimidazolidin-2-one | 5-(2-Hydroxyethyl)-5-methylimidazolidine |

The hydantoin ring is susceptible to hydrolytic cleavage under both acidic and basic conditions. thieme-connect.de

Ring-Opening: Alkaline hydrolysis is a well-documented reaction for hydantoins. rsc.org The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons (typically C4), leading to the cleavage of the amide bond and the formation of a hydantoic acid salt. Subsequent acidification yields the corresponding α-ureido acid. rsc.org This process is fundamental in the industrial synthesis of amino acids, where enzymes known as hydantoinases catalyze the stereoselective ring-opening of 5-substituted hydantoins. researchgate.net

Reaction Pathway for Alkaline Hydrolysis: 5-(2-Hydroxyethyl)-5-methylimidazolidine-2,4-dione + 2 OH⁻ → 2-Ureido-3-hydroxy-2-methylpropanoate → 2-Amino-3-hydroxy-2-methylpropanoic acid + CO₂ + NH₃

Rearrangement: While less common for pre-formed hydantoin rings, rearrangement reactions are integral to certain synthetic routes that form the hydantoin core. For example, the Hofmann rearrangement of malonamides can produce hydantoins via an isocyanate intermediate. nih.gov

Reactions Involving the 2-Hydroxyethyl Side Chain

The 2-hydroxyethyl side chain contains a primary alcohol, which is a versatile functional group capable of undergoing a variety of standard alcohol reactions.

The primary hydroxyl group can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can selectively oxidize the primary alcohol to the corresponding aldehyde, (5-methyl-2,4-dioxoimidazolidin-5-yl)acetaldehyde.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol all the way to a carboxylic acid, resulting in the formation of (5-methyl-2,4-dioxoimidazolidin-5-yl)acetic acid.

A related process is oxidative esterification, where an alcohol is directly converted into an ester in the presence of another alcohol and an oxidant. nih.govorganic-chemistry.org

| Desired Product | Typical Oxidizing Agent | Resulting Compound |

| Aldehyde | Pyridinium Chlorochromate (PCC) | (5-Methyl-2,4-dioxoimidazolidin-5-yl)acetaldehyde |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) | (5-Methyl-2,4-dioxoimidazolidin-5-yl)acetic acid |

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. chemguide.co.uk Alternatively, more reactive acylating agents can be used for higher yields and milder conditions. chemguide.co.uk

| Acylating Agent | Typical Conditions | Product Type |

| Carboxylic Acid (R-COOH) | Concentrated H₂SO₄, Heat | Ester |

| Acyl Chloride (R-COCl) | Pyridine (B92270), Room Temp | Ester |

| Acid Anhydride ((R-CO)₂O) | Gentle warming | Ester |

Etherification: The formation of an ether from the hydroxyl group can be achieved through several synthetic routes. The Williamson ether synthesis, for example, involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Other methods include reductive etherification of carbonyl compounds in the presence of the alcohol. organic-chemistry.orgorganic-chemistry.org

| Reaction Name | Reagents | Product Type |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether |

| Reductive Etherification | Aldehyde/Ketone, Reducing Agent (e.g., H₂/Pt) | Ether |

Substitution Reactions at the Hydroxyethyl (B10761427) Moiety

The primary alcohol of the 2-hydroxyethyl group is a versatile functional handle for a variety of substitution reactions, allowing for the introduction of diverse functionalities. These transformations are fundamental in modifying the compound's physical and chemical properties.

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. Acid-catalyzed Fischer esterification with a carboxylic acid represents a common approach, typically requiring elevated temperatures and the removal of water to drive the equilibrium towards the product. Alternatively, reaction with more reactive acyl chlorides or anhydrides can proceed under milder conditions, often in the presence of a non-nucleophilic base like pyridine to neutralize the acidic byproduct.

Table 1: Hypothetical Esterification Reactions of this compound

| Reagent | Product | Reaction Conditions |

|---|---|---|

| Acetic Anhydride | 5-(2-Acetoxyethyl)-5-methylimidazolidine-2,4-dione | Pyridine, Room Temperature |

| Benzoyl Chloride | 5-(2-Benzoyloxyethyl)-5-methylimidazolidine-2,4-dione | Triethylamine, CH₂Cl₂, 0 °C to RT |

Etherification: The formation of an ether linkage can be achieved through reactions such as the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base, like sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. youtube.comchemistrytalk.orgwikipedia.orgmasterorganicchemistry.comlibretexts.org This method is effective for introducing a variety of alkyl or aryl groups.

Table 2: Hypothetical Etherification Reactions of this compound

| Reagent | Product | Reaction Conditions |

|---|---|---|

| 1. Sodium Hydride2. Methyl Iodide | 5-(2-Methoxyethyl)-5-methylimidazolidine-2,4-dione | Anhydrous THF |

Halogenation: The hydroxyl group can be replaced by a halogen atom using various halogenating agents. For instance, treatment with thionyl chloride (SOCl₂) can convert the alcohol to the corresponding chloro derivative, 5-(2-chloroethyl)-5-methylimidazolidine-2,4-dione. masterorganicchemistry.comresearchgate.netdoubtnut.com Similarly, phosphorus tribromide (PBr₃) can be employed for the synthesis of the bromo analog. These halogenated derivatives serve as valuable intermediates for further nucleophilic substitution reactions.

Table 3: Hypothetical Halogenation Reactions of this compound

| Reagent | Product | Reaction Conditions |

|---|---|---|

| Thionyl Chloride (SOCl₂) | 5-(2-Chloroethyl)-5-methylimidazolidine-2,4-dione | Reflux |

Stereoselective Transformations and Chiral Applications

The C5-carbon of the imidazolidine-2,4-dione ring in this compound is a stereocenter. This inherent chirality opens avenues for stereoselective transformations and applications in chiral synthesis.

The synthesis of enantiomerically pure or enriched forms of this compound can be approached through several strategies. One method involves the use of chiral starting materials in the initial synthesis of the hydantoin ring. For example, employing an enantiomerically pure α-amino acid derivative in a reaction sequence could lead to the formation of a single enantiomer of the final product.

Another approach is the asymmetric hydrogenation of a precursor molecule, such as a 5-alkylidene-2,4-diketoimidazolidine, using a chiral catalyst. Research has shown that rhodium complexes with chiral phosphine (B1218219) ligands can effectively catalyze such transformations to yield chiral hydantoins with high enantioselectivity. wikipedia.orgfigshare.com

Once obtained in enantiomerically pure form, this compound or its derivatives could potentially be used as chiral auxiliaries or synthons in asymmetric synthesis. The defined stereochemistry at the C5-position could influence the stereochemical outcome of reactions at other parts of the molecule or in reactions with other molecules. For instance, the chiral environment provided by the hydantoin could direct the approach of reagents to a prochiral center elsewhere in the molecule.

Furthermore, the development of chiral solvating agents has enabled the determination of the enantiomeric purity of chiral hydantoin derivatives using techniques like NMR spectroscopy. nih.gov This is crucial for the quality control and application of enantiomerically pure compounds.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes.

Fischer Esterification: The acid-catalyzed esterification of the hydroxyethyl group proceeds through a well-established multi-step mechanism. masterorganicchemistry.comlibretexts.orgorgsyn.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol (the hydroxyethyl moiety) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, leading to the formation of a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen of the newly formed ester regenerates the acid catalyst and yields the final ester product. Each step in this mechanism is reversible. masterorganicchemistry.comorgsyn.orgmasterorganicchemistry.com

Williamson Ether Synthesis: The mechanism of the Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. youtube.comchemistrytalk.orgwikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction begins with the deprotonation of the primary alcohol of the hydroxyethyl group by a strong base to form a potent nucleophile, the alkoxide. This alkoxide then attacks the electrophilic carbon of an alkyl halide in a single, concerted step. The nucleophile attacks from the side opposite to the leaving group (backside attack), leading to an inversion of stereochemistry if the carbon being attacked is a stereocenter. The reaction is generally most efficient with primary alkyl halides, as secondary and tertiary halides are more prone to undergo elimination reactions as a competing pathway. masterorganicchemistry.com

Reaction with Thionyl Chloride: The conversion of the alcohol to an alkyl chloride with thionyl chloride involves the formation of an intermediate chlorosulfite ester. masterorganicchemistry.com The alcohol attacks the sulfur atom of thionyl chloride, displacing a chloride ion. The resulting protonated species is then deprotonated, often by the displaced chloride ion or another base present, to give the chlorosulfite ester. In the presence of a base like pyridine, the mechanism can proceed via an SN2 pathway where the chloride ion attacks the carbon bearing the chlorosulfite group. In the absence of such a base, the reaction can proceed through an internal nucleophilic substitution (SNi) mechanism, where the chlorosulfite ester decomposes with retention of configuration.

While these mechanisms are well-established for the respective reaction types, specific kinetic and computational studies on this compound would be necessary to fully elucidate the energetic profiles and potential competing pathways for these transformations.

Derivatives and Analogs of 5 2 Hydroxyethyl 5 Methylimidazolidine 2,4 Dione

Structural Modifications at the Imidazolidine (B613845) Ring

Substitutions at C-5 (e.g., Arylidene, Cyclopropyl)

The C-5 position of the hydantoin (B18101) ring is a key locus for introducing significant structural diversity. The presence of a reactive methylene (B1212753) group in many hydantoin precursors allows for the facile introduction of various substituents.

One of the most common modifications at the C-5 position is the formation of 5-arylidene derivatives . This is typically achieved through a Knoevenagel condensation reaction between a hydantoin and an aromatic aldehyde. The reaction is often base-catalyzed, utilizing reagents such as piperidine (B6355638) or ethanolamine. This reaction introduces a carbon-carbon double bond at the C-5 position, extending the conjugation of the system and introducing a planar, hydrophobic aryl group. While direct synthesis from 5-(2-Hydroxyethyl)-5-methylimidazolidine-2,4-dione is not extensively documented, the general reaction is widely applicable to the hydantoin core. The introduction of various substituted benzaldehydes allows for the synthesis of a library of compounds with diverse electronic and steric properties.

Another noteworthy modification is the introduction of a cyclopropyl (B3062369) group at the C-5 position. Spiro-hydantoins, where the C-5 carbon is part of a carbocyclic ring, are a known class of compounds. The synthesis of 5-cyclopropyl-5-methylhydantoin derivatives can be envisioned through multi-step synthetic sequences, potentially starting from cyclopropyl methyl ketone. The incorporation of a cyclopropyl ring introduces a strained, three-dimensional element to the molecule, which can significantly impact its conformational preferences and biological activity.

| Modification | Synthetic Method | Key Features of the Derivative |

| 5-Arylidene | Knoevenagel Condensation | Extended conjugation, planar aryl group |

| 5-Cyclopropyl | Multi-step synthesis | Introduction of a strained, three-dimensional ring |

Modifications at N-1 and N-3 (e.g., Hydroxyethyl (B10761427), Alkyl)

The nitrogen atoms at the N-1 and N-3 positions of the imidazolidine ring are also prime targets for modification. The acidity of the N-H protons allows for deprotonation and subsequent alkylation.

The introduction of a hydroxyethyl group at the N-1 or N-3 position can be achieved through reaction with ethylene (B1197577) oxide or 2-haloethanols. For instance, the hydroxyethylation of 5,5-dimethylhydantoin (B190458) with ethylene oxide is a known process. This modification introduces a primary alcohol functionality, which can serve as a handle for further derivatization or to increase the hydrophilicity of the molecule.

N-alkylation with various alkyl halides is a common strategy to modulate the lipophilicity and steric bulk of hydantoin derivatives. The regioselectivity of alkylation at N-1 versus N-3 can be influenced by the reaction conditions, including the choice of base and solvent. For instance, direct N1-selective alkylation of hydantoins has been achieved using potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (B95107) (THF). Conventional alkylation often favors the more acidic N-3 position. The introduction of different alkyl groups, from small methyl groups to longer, more complex chains, can significantly alter the physicochemical properties of the parent compound.

| Position | Modification | Reagents | Impact on Properties |

| N-1/N-3 | Hydroxyethylation | Ethylene oxide, 2-haloethanols | Increased hydrophilicity, handle for further functionalization |

| N-1/N-3 | Alkylation | Alkyl halides | Modulated lipophilicity and steric bulk |

Side-Chain Homologation and Functionalization

The 2-hydroxyethyl side-chain at the C-5 position offers a reactive handle for further chemical transformations, including homologation (chain extension) and the introduction of new functional groups.

The primary hydroxyl group of the side chain can be readily functionalized in several ways:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents. Mild oxidation would yield the aldehyde, while stronger conditions would lead to the carboxylic acid.

Esterification and Etherification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives, or etherification with alkyl halides to introduce a variety of functional groups.

Conversion to Amines or Azides: The alcohol can be converted to a good leaving group, such as a tosylate, which can then be displaced by an azide (B81097) or an amine to introduce nitrogen-containing functionalities.

These modifications allow for the introduction of a wide range of chemical diversity into the side-chain, which can be used to fine-tune the molecule's properties.

| Reaction Type | Potential Product | Significance |

| Oxidation | Aldehyde or Carboxylic Acid | Introduction of new reactive functional groups |

| Esterification | Ester | Modulation of lipophilicity and steric properties |

| Etherification | Ether | Introduction of various alkyl or aryl groups |

| Nucleophilic Substitution | Azide or Amine | Introduction of nitrogen-containing functionalities |

Synthesis and Characteristics of Sulfur Analogs (Thiohydantoins)

Thiohydantoins are sulfur analogs of hydantoins where one or both of the carbonyl oxygen atoms are replaced by sulfur. 2-Thiohydantoins, in particular, are a well-studied class of compounds. The synthesis of 2-thiohydantoins from the corresponding hydantoins can be achieved by treatment with Lawesson's reagent.

Alternatively, 2-thiohydantoins can be synthesized directly from α-amino acids and isothiocyanates. These compounds possess a thioamide functional group, which imparts different chemical and physical properties compared to the corresponding hydantoins. For example, the acidity of the N-H protons and the reactivity of the thione group are distinct. The sulfur atom can also be alkylated to form S-alkylated derivatives.

Thiohydantoins often exhibit different biological activity profiles compared to their oxygen-containing counterparts, making them an important class of derivatives to explore.

Computational Design and Predicted Properties of Novel Derivatives

Computational chemistry plays a crucial role in the design and prediction of properties of novel derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations are employed to guide the synthesis of new compounds with desired characteristics.

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For imidazolidine-2,4-dione derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to explore the structure-activity relationships for various biological targets. nih.gov These models can provide insights into the structural features that are important for activity and can be used to predict the activity of yet-unsynthesized compounds.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug design for predicting the binding mode of a ligand to a protein target. For hydantoin derivatives, docking studies can help in understanding the interactions with the active site of an enzyme or receptor, thereby guiding the design of more potent and selective inhibitors.

The predicted properties of novel derivatives, such as their solubility, lipophilicity (logP), and metabolic stability, can also be estimated using various computational models. These in silico predictions help in prioritizing which derivatives to synthesize and test, thus saving time and resources in the drug discovery process.

| Computational Method | Application | Information Gained |

| QSAR (CoMFA/CoMSIA) | Elucidating structure-activity relationships | Identification of key structural features for biological activity |

| Molecular Docking | Predicting binding modes to biological targets | Understanding ligand-receptor interactions |

| Property Prediction | Estimating physicochemical and ADMET properties | Prioritization of synthetic targets |

Advanced Spectroscopic and Structural Elucidation of 5 2 Hydroxyethyl 5 Methylimidazolidine 2,4 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Proton (¹H) NMR Studies

Table 1: Hypothetical ¹H NMR Data for 5-(2-Hydroxyethyl)-5-methylimidazolidine-2,4-dione

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| CH ₃ | - | - | - | - |

| -CH ₂-CH₂OH | - | - | - | - |

| -CH₂-CH ₂OH | - | - | - | - |

| -OH | - | - | - | - |

| NH (Position 1) | - | - | - | - |

Carbon (¹³C) NMR Studies

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. Key signals would include those for the methyl carbon, the two methylene (B1212753) carbons of the side chain, the quaternary carbon at the 5-position, and the two carbonyl carbons of the hydantoin (B18101) ring. The chemical shifts of the carbonyl carbons would be expected at the downfield end of the spectrum.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C H₃ | - |

| C -5 | - |

| -C H₂-CH₂OH | - |

| -CH₂-C H₂OH | - |

| C =O (Position 2) | - |

| C =O (Position 4) | - |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. Solid-state NMR could provide insights into the molecular structure and packing in the crystalline state. General literature on hydantoin derivatives suggests that these techniques are powerful tools for distinguishing between isomers and confirming molecular structures. However, no specific studies applying these techniques to this compound were found.

Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS involves bombarding the molecule with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the parent molecule, along with a series of fragment ions. The fragmentation pattern would be characteristic of the hydantoin ring and the hydroxyethyl (B10761427) side chain, with potential cleavages at the C-C bond of the side chain and fragmentation of the heterocyclic ring. Analysis of related hydantoin structures suggests that common fragmentation pathways often involve the loss of small neutral molecules.

Table 3: Hypothetical EI-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| - | [M]⁺ |

| - | [M - CH₃]⁺ |

| - | [M - CH₂OH]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This would be used to confirm the molecular weight of this compound with high accuracy. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion could then be performed to induce fragmentation and gain structural information. For related compounds, ESI-MS has been effectively used for molecular weight determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of hydantoin derivatives like this compound, which may have limited volatility due to polar functional groups (-OH, -NH), derivatization is often employed. A common method involves permethylation, which replaces active hydrogens with methyl groups, increasing volatility and improving chromatographic performance. nih.gov The subsequent mass spectrometric analysis provides detailed structural information through characteristic fragmentation patterns upon electron ionization (EI). nih.gov

The identification of compounds is achieved by comparing their mass spectra with library data, such as the Wiley and NIST Mass Spectral Libraries. nih.gov The fragmentation of this compound is predicted to follow logical pathways based on the principles of mass spectrometry and studies of related structures. nih.gov The molecular ion peak (M+) would be observed, followed by fragmentation initiated at the weakest bonds and most stable leaving groups.

Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: Loss of the hydroxyethyl side chain is a probable initial fragmentation step. Cleavage of the C5-C(hydroxyethyl) bond would result in a stable fragment.

Ring Cleavage: The imidazolidine-2,4-dione ring can undergo characteristic cleavages, often involving the loss of isocyanate (HNCO) or carbon monoxide (CO) moieties.

Loss of Water: The presence of a hydroxyl group makes the neutral loss of a water molecule (H₂O) a common fragmentation pathway, especially under thermal stress in the GC injector. nih.gov

| m/z Value (Predicted) | Proposed Fragment Structure/Origin |

|---|---|

| 172 | Molecular Ion [M]⁺ |

| 157 | [M - CH₃]⁺ |

| 141 | [M - CH₂OH]⁺ (following rearrangement) |

| 127 | [M - CH₂CH₂OH]⁺ (Loss of the hydroxyethyl side chain) |

| 114 | Fragment from ring cleavage |

| 85 | Fragment from ring cleavage with loss of CO |

| 43 | [CH₃-C=O]⁺ or [HNCO+H]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides "fingerprint" information about the functional groups and molecular framework of a compound. scitepress.org These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in dipole moment, while Raman spectroscopy measures scattered light resulting from changes in polarizability. scitepress.org For this compound, the spectra are dominated by vibrations of the hydantoin ring and its substituents.

The IR spectra of hydantoin derivatives show characteristic absorption bands for the N-H and C=O functional groups. nih.govnih.gov The N-H stretching vibrations typically appear in the 3500–3300 cm⁻¹ region. nih.gov The hydantoin ring features two carbonyl groups (an amide and a urea (B33335) C=O), which give rise to strong, distinct stretching bands typically observed between 1700 and 1780 cm⁻¹. nih.govmdpi.com The presence of the hydroxyl group in the side chain will produce a broad O-H stretching band, usually around 3400 cm⁻¹.

Raman spectroscopy is particularly useful for analyzing the molecular framework. scitepress.org Characteristic Raman bands for the hydantoin ring structure have been identified at approximately 1735 cm⁻¹ (C=O stretch), 1000 cm⁻¹ (ring breathing mode), and in the lower frequency region below 700 cm⁻¹. researchgate.net

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (Hydroxyethyl) | ~3400 (broad) | Weak | Strong (IR) |

| N-H Stretch (Ring) | 3300 - 3200 | ~3200 | Medium-Strong |

| C-H Stretch (Aliphatic) | 3000 - 2850 | 3000 - 2850 | Medium-Strong |

| C=O Stretch (Amide, Ring) | ~1770 | ~1770 | Very Strong (IR) |

| C=O Stretch (Urea, Ring) | ~1715 | ~1715 | Very Strong (IR) |

| N-H Bend | ~1650 | Weak | Medium (IR) |

| C-N Stretch | ~1400 | Medium | Medium |

| C-O Stretch (Hydroxyethyl) | ~1050 | Weak | Strong (IR) |

| Hydantoin Ring Breathing | Weak | ~1000 | Strong (Raman) |

| Hydantoin Ring Deformation | Below 800 | Below 800 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photostability

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the hydantoin ring itself, specifically the two carbonyl (C=O) groups. These groups typically exhibit weak n → π* transitions at longer wavelengths (around 200-220 nm) and more intense π → π* transitions at shorter wavelengths. nist.gov The UV-Vis spectrum of the closely related 5,5-dimethylhydantoin (B190458) shows an absorption maximum in this region, which serves as a good reference point. nist.gov The substitution of a methyl group with a hydroxyethyl group is not expected to significantly shift the absorption maximum as it is an isolated alkyl substituent not in conjugation with the chromophore.

Photostability is a critical characteristic for many organic compounds and is evaluated to understand how a substance behaves upon exposure to light. europa.eu The carbonyl groups in the hydantoin ring are potential sites for photochemical reactions. pageplace.de Exposure to UV radiation can excite the carbonyl group to an nπ* excited state, which can behave as an electrophilic radical and initiate degradation pathways. pageplace.de International Conference on Harmonisation (ICH) guidelines outline standardized procedures for photostability testing, which involve exposing the compound to controlled light sources and analyzing for degradation. europa.eu Some hydantoin derivatives have been specifically developed for use as UV absorbers, indicating the potential for this chemical class to interact with UV light. google.com

| Expected λmax (nm) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |

|---|---|---|---|

| ~210 - 220 nm | Low - Medium | n → π | C=O (Amide and Urea) |

| <200 nm | High | π → π | C=O (Amide and Urea) |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions. mdpi.com While the specific crystal structure for this compound is not available, extensive crystallographic data on related hydantoin derivatives allow for a detailed prediction of its solid-state characteristics. koreascience.krresearchgate.net

The five-membered hydantoin ring is expected to be nearly planar. The substituents at the C5 position, a methyl group and a hydroxyethyl group, will adopt a tetrahedral geometry. The most significant feature governing the crystal packing of hydantoin derivatives is intermolecular hydrogen bonding. The N-H groups on the hydantoin ring act as hydrogen bond donors, while the carbonyl oxygens act as acceptors. This typically results in the formation of robust N-H···O hydrogen bonds, which link molecules into chains, ribbons, or more complex three-dimensional networks. researchgate.net The hydroxyl group on the hydroxyethyl side chain provides an additional site for hydrogen bonding (as both a donor and acceptor), potentially leading to more intricate packing arrangements compared to simple 5,5-dialkylhydantoins.

| Parameter | Typical Value / Observation | Reference |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | koreascience.kr |

| Space Group | Commonly centrosymmetric (e.g., P2₁/n, P-1) | koreascience.kr |

| C=O Bond Length | ~1.21 Å | researchgate.net |

| C-N Bond Length (in ring) | ~1.38 Å | researchgate.net |

| N-H···O Hydrogen Bond Distance | ~2.8 - 2.9 Å | researchgate.net |

| Dominant Supramolecular Motif | Chains or layers formed by N-H···O hydrogen bonds |

Theoretical and Computational Studies of 5 2 Hydroxyethyl 5 Methylimidazolidine 2,4 Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various chemical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 5-(2-Hydroxyethyl)-5-methylimidazolidine-2,4-dione, DFT studies would be instrumental in optimizing its three-dimensional geometry to find the most stable arrangement of its atoms.

These calculations can predict a range of molecular properties. For instance, in studies of similar hydantoin (B18101) derivatives, DFT has been used to determine optimized geometries and understand molecular interactions. nih.gov Key parameters that would be calculated for this compound include bond lengths, bond angles, and dihedral angles, providing a precise structural model. Furthermore, DFT is employed to calculate electronic properties such as dipole moment, polarizability, and electrostatic potential maps, which reveal the distribution of charge within the molecule and identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Illustrative Data from DFT Calculations on a Hydantoin Analog

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | [Value] | Hartrees |

| Dipole Moment | [Value] | Debye |

| HOMO Energy | [Value] | eV |

| LUMO Energy | [Value] | eV |

| HOMO-LUMO Gap | [Value] | eV |

Note: This table illustrates the type of data generated from DFT studies; specific values for this compound are not available in the cited literature.

Molecular Orbital (MO) analysis, particularly focusing on the Frontier Molecular Orbitals (FMOs), is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

For this compound, visualization of the HOMO and LUMO would show their spatial distribution across the molecule. Typically, in similar structures, the HOMO is located on electron-rich areas, while the LUMO is found on electron-deficient centers. The energy gap between the HOMO and LUMO is a significant indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the 2-hydroxyethyl side chain in this compound means the molecule can exist in various spatial arrangements, or conformations. Conformational analysis is the study of these different conformers and their relative energies. researchgate.net

By systematically rotating the single bonds in the side chain, a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the lowest-energy (most stable) conformations and the energy barriers between them. Such studies on similar molecules have shown that intramolecular hydrogen bonding can significantly stabilize certain conformers. researchgate.netpolimi.it For the target molecule, a hydrogen bond between the hydroxyl group's hydrogen and one of the carbonyl oxygens on the imidazolidine (B613845) ring would likely represent a stable conformation.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

While quantum chemical calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the behavior of a molecule over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of molecular vibrations, conformational changes, and interactions with surrounding molecules, such as solvents. semanticscholar.org

An MD simulation of this compound in a solvent like water would reveal how the molecule moves and flexes at a given temperature. It could be used to explore the stability of different conformations, the dynamics of intramolecular hydrogen bonds, and how the molecule interacts with solvent molecules. This information is critical for understanding its behavior in a biological or chemical system. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective at predicting spectroscopic data, which can be used to confirm or interpret experimental results.

NMR Chemical Shifts: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. nih.gov The process involves calculating the magnetic shielding tensor for each nucleus in the optimized molecular structure. These predicted spectra are valuable for confirming the synthesis of the compound and for assigning signals in experimentally obtained spectra. mdpi.com For complex molecules, computational prediction can be an indispensable tool for structural elucidation. nih.gov

Table 2: Illustrative Predicted vs. Experimental NMR Shifts for a Related Compound

| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|---|---|

| C5-CH₃ | [Value] | [Value] | [Value] | [Value] |

| N-H | [Value] | [Value] | - | - |

| C=O | - | - | [Value] | [Value] |

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. researchgate.net This information is useful for interpreting experimental IR spectra, allowing for the assignment of specific absorption bands to particular functional groups, like the C=O stretches of the dione, the O-H stretch of the alcohol, and C-N stretches within the ring.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be used to model chemical reactions, providing detailed information about reaction mechanisms. For instance, the synthesis of the imidazolidine-2,4-dione ring can be studied computationally. mdpi.com By modeling the reaction pathway, researchers can identify intermediates and, crucially, locate the transition state—the highest energy point along the reaction coordinate.

The structure and energy of the transition state determine the activation energy of the reaction, which is directly related to the reaction rate. Modeling the synthesis of this compound would help in understanding the mechanism of ring formation and could be used to optimize reaction conditions for improved yield and efficiency. researchgate.net

Studies of Intermolecular Interactions and Crystal Packing

As of the latest available data, specific theoretical and computational studies detailing the intermolecular interactions and crystal packing of this compound have not been reported in the peer-reviewed scientific literature. While the compound is cataloged in chemical databases, dedicated research into its solid-state structure and non-covalent interactions is not publicly available.

Furthermore, computational methods such as Hirshfeld surface analysis are commonly employed to investigate and quantify intermolecular interactions within the crystal structure of similar compounds. This method allows for the visualization and analysis of close contacts between molecules, helping to identify and characterize various types of non-covalent interactions, including:

Hydrogen Bonding: The presence of hydrogen bond donors (N-H groups in the imidazolidine ring and the O-H group of the hydroxyethyl (B10761427) side chain) and acceptors (carbonyl oxygen atoms and the hydroxyl oxygen) suggests that hydrogen bonding would be a dominant force in the crystal packing of this compound.

Without experimental or computational data for this compound, a detailed analysis of its specific intermolecular interactions and crystal packing, including data tables of bond lengths, angles, and interaction energies, cannot be provided at this time. Further research, including the successful crystallization of the compound and subsequent X-ray diffraction analysis or molecular modeling studies, would be required to elucidate these structural features.

Non Biological and Industrial Applications of 5 2 Hydroxyethyl 5 Methylimidazolidine 2,4 Dione

Role as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis

The hydantoin (B18101) scaffold is a well-established building block in organic synthesis, primarily for the creation of more complex heterocyclic compounds. researchgate.netmdpi.com Hydantoin and its derivatives are utilized as precursors in multicomponent reactions and cyclization processes to generate diverse molecular architectures. mdpi.comnih.gov For example, synthetic routes like the Bucherer–Bergs and Urech hydantoin syntheses demonstrate the fundamental importance of this scaffold in accessing a variety of substituted imidazolidine-2,4-diones from simple starting materials like aldehydes, ketones, and amino acids. mdpi.comrjpn.org

The functional groups on 5-(2-Hydroxyethyl)-5-methylimidazolidine-2,4-dione—specifically the hydroxyl group and the N-H protons on the ring—provide reactive sites for further chemical modifications. The hydroxyl group can undergo esterification or etherification, while the nitrogen atoms can be subjected to alkylation or acylation. These reactions allow chemists to use the molecule as an intermediate to introduce the hydantoin moiety into larger molecules or to build entirely new heterocyclic systems, such as spirohydantoins, which have applications in medicinal chemistry. ijacskros.comineosopen.org The ability to perform amidoalkylation on the hydantoin ring further expands its utility as a synthetic intermediate, enabling the connection of two heterocyclic units to create bis-heterocyclic systems. ineosopen.org

Applications in Polymer Chemistry

Hydantoin derivatives are valuable in polymer chemistry due to their robust structure and reactive functional groups, which allow them to be used as monomers or additives to impart specific properties to polymers.

The presence of a reactive hydroxyl group allows this compound and its analogues to act as monomers in polymerization reactions, such as the synthesis of polyesters or polyurethanes. More significantly, derivatives with multiple reactive sites, like 1,3-bis(2-hydroxyethyl)-5,5-dimethylhydantoin, are recognized as effective cross-linking agents. Crosslinkers are small molecules with two or more reactive ends that form covalent bonds between long polymer chains, creating a three-dimensional network structure. mdpi.commdpi.com This process enhances the mechanical strength, thermal stability, and chemical resistance of the polymer. mdpi.com

The hydroxyl groups on the ethyl side chains can react with functional groups on polymer backbones, such as isocyanates or carboxylic acids, to form these crucial cross-links. This cross-linking is fundamental in the production of thermosetting plastics, hydrogels, and other high-performance polymeric materials. mdpi.comm2polymer.com The concentration and type of cross-linking agent are critical parameters that define the final properties of the polymer network, such as its density and mesh size. mdpi.com

Beyond structural roles, incorporating the hydantoin scaffold into polymeric materials can introduce specific functional properties. For instance, hydantoin-containing polymers have been investigated for their optical properties. researchgate.net The incorporation of a drug or functional molecule into a polymer matrix is a common strategy to control its release or modify the material's surface properties. mdpi.com While not directly related to the title compound, the principle of embedding functional molecules into polymer coatings is well-established, for example, in drug-eluting stents where drugs are incorporated into a polymer matrix to be released over time. mdpi.com Similarly, incorporating this compound or its derivatives can modify a polymer's hydrophilicity, adhesion, and biocompatibility.

Contributions to Material Science

The unique chemical properties of hydantoin derivatives make them suitable for various applications in material science, from protective coatings to advanced optical materials.

Hydantoin-based compounds are used in the formulation of high-performance materials, including coatings and resins. epa.gov Their rigid heterocyclic structure can contribute to the thermal stability and hardness of the final coating. The reactive hydroxyl group of this compound allows it to be chemically integrated into a polymer resin, for example, as a reactive diluent in epoxy or polyurethane systems. This covalent bonding ensures the additive does not leach out over time, leading to a more durable and stable material. Furthermore, related compounds like hydroxymethyldimethyl hydantoins are used as material preservatives in coatings, adhesives, and sealants, leveraging their ability to inhibit microbial growth. epa.gov

A significant area of research in material science is the development of novel ultraviolet (UV) filters for sunscreens and UV-protective coatings. mdpi.comnih.gov The hydantoin scaffold has emerged as a promising base for creating new organic UV-absorbing molecules. nih.gov Scientists have synthesized and tested novel hydantoin derivatives for their potential as sunscreen agents, designing them to have favorable physicochemical and photoprotective properties. nih.gov

In one study, two new hydantoin derivatives, designated JH3 and JH10, were synthesized and evaluated for their effectiveness and safety as UV filters. nih.gov These compounds were specifically designed with chemical modifications to the hydantoin and phenyl rings to enhance their UV absorption capabilities. nih.gov The study compared their performance against common commercially available UV filters like benzophenone-3 (BP3), 3-(4-methylbenzylidene) camphor (B46023) (4MBC), and avobenzone (B1665848) (AVO).

The research focused on percutaneous absorption using an in vitro reconstructed human skin model (Episkin™) to assess how much of the compound might penetrate the skin, a key safety consideration for sunscreens. nih.gov The results showed that the hydantoin derivative JH3 had very low skin permeability, with only about 1% of the applied dose being absorbed, which was comparable to the low absorption of avobenzone. nih.gov In contrast, derivative JH10 showed much higher absorption (48%). nih.gov

Interactive Data Table: Permeation of Hydantoin-Based UV Filters vs. Commercial Filters

The table below summarizes the key findings from the in vitro skin permeation study after 24 hours of exposure. nih.gov

| Compound | Type | Applied Dose (%) | Absorbed into Receptor Fluid (%) | Recovered in Epidermis (%) | Remaining on Surface (%) |

| JH3 | Hydantoin Derivative | 100 | 1 | 3 | 95 |

| JH10 | Hydantoin Derivative | 100 | 48 | 7 | 45 |

| BP3 | Commercial UV Filter | 100 | 12 | 18 | 70 |

| 4MBC | Commercial UV Filter | 100 | 3 | 28 | 69 |

| AVO | Commercial UV Filter | 100 | 1 | 16 | 83 |

This low absorption profile makes hydantoin scaffolds like that in JH3 particularly promising for the development of safer and more effective UV filters. nih.gov The ability to chemically modify the hydantoin structure allows for the fine-tuning of properties like UV absorbance spectrum, photostability, and skin permeability, highlighting the significant contribution of this chemical class to material science. nih.gov

Potential in Agrochemical Research as a Structural Scaffold

The imidazolidine-2,4-dione, or hydantoin, ring system is a significant structural motif in the development of agrochemicals due to its diverse biological activities. nih.govresearchgate.net While specific research focusing solely on this compound as a scaffold in agrochemical research is not extensively documented, the broader class of hydantoin derivatives has shown considerable promise and application as both herbicidal and fungicidal agents. nih.govmdpi.com

The versatility of the hydantoin scaffold allows for substitutions at various positions, which can be tailored to achieve desired agrochemical properties. researchgate.net This structural flexibility has been exploited to develop compounds with potent biological effects. For instance, the commercially successful fungicide iprodione (B1672158) contains the hydantoin moiety and is effective against a range of fungal pathogens. nih.gov

Research into hydantoin derivatives has revealed that modifications to the substituents on the ring can significantly influence their herbicidal and fungicidal efficacy. For example, a series of 3-(5-alkoxy-2,4-dihalophenyl)-5-alkylidene-1,3-imidazolidine-2,4-dione derivatives were synthesized and tested for herbicidal activity, with certain substitutions leading to higher potency against various weeds. researchgate.net Similarly, novel hydantoin cyclohexyl sulfonamide derivatives have been synthesized and shown to exhibit potent inhibitory activity against plant pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov

Given these precedents, this compound can be considered a viable structural scaffold for the development of new agrochemicals. The presence of a hydroxyethyl (B10761427) group at the 5-position offers a reactive site for further chemical modification, allowing for the creation of a library of derivatives. These modifications could include esterification, etherification, or replacement of the hydroxyl group to introduce different functionalities, potentially leading to the discovery of novel herbicides or fungicides. The methyl group at the 5-position, along with the substituents on the hydroxyethyl chain, could also influence the compound's selectivity and spectrum of activity.

The exploration of this compound as a scaffold would involve synthesizing a range of derivatives and screening them for activity against various plant species and fungal pathogens. Structure-activity relationship (SAR) studies would be crucial in identifying the key structural features required for optimal agrochemical performance. nih.gov

Below is a table summarizing examples of hydantoin derivatives and their applications in agrochemical research:

| Compound Class | Application | Key Findings |

| 3-(5-alkoxy-2,4-dihalophenyl)-5-alkylidene-1,3-imidazolidine-2,4-dione derivatives | Herbicide | Substituents on the benzene (B151609) ring significantly affect herbicidal activity. researchgate.net |

| Hydantoin cyclohexyl sulfonamide derivatives | Fungicide | Showed potent inhibitory activity against Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov |

| Iprodione | Fungicide | A commercially used fungicide with a hydantoin core structure. nih.gov |

| (+)-Hydantocidin | Herbicide | A naturally occurring spiro-hydantoin with herbicidal and plant growth regulatory activities. nih.gov |

Analytical Chemistry Applications (e.g., Standards, Derivatizing Agents)

Based on available scientific literature, there is no documented evidence of this compound being used as an analytical standard or a derivatizing agent in analytical chemistry. While the compound is available from various chemical suppliers, its application appears to be primarily in research and as a building block for the synthesis of other compounds.

The potential for a compound to be used as an analytical standard relies on its purity, stability, and the availability of certified reference materials. For this compound, such certification is not currently established.

As a derivatizing agent, a compound typically possesses a reactive functional group that can react with an analyte to produce a derivative with improved detectability or chromatographic properties. The hydroxyethyl group on this compound could theoretically be used for derivatization, for example, by reacting with analytes containing carboxylic acid or isocyanate groups. However, no established analytical methods have been found that utilize this specific compound for such purposes. Further research would be required to explore and validate its potential in this area.

Environmental Fate and Degradation Pathways of 5 2 Hydroxyethyl 5 Methylimidazolidine 2,4 Dione

Photodegradation Studies and Identification of Photoproducts

Direct photodegradation studies specifically on 5-(2-Hydroxyethyl)-5-methylimidazolidine-2,4-dione are not extensively available in the public domain. However, research on related hydantoin (B18101) structures provides insights into potential photochemical transformations. For instance, studies on the degradation of 5,5-diphenylhydantoin (DPH) have shown that the imidazolidine-2,4-dione moiety is susceptible to degradation under UV irradiation, particularly in the presence of chlorine (UV/chlorination). This process suggests that the core heterocyclic ring of this compound could also undergo photochemical reactions in the environment, especially in sunlit surface waters containing disinfectants or other reactive species. The degradation of DPH was observed to be more favorable under acidic conditions, and the rate increased with a higher concentration of free active chlorine.

The photoproducts from such reactions would likely involve the breakdown of the imidazolidine-2,4-dione ring. While specific photoproducts for this compound have not been identified, analogies with other organic compounds suggest that oxidation and ring-opening products could be formed.

Table 1: Photodegradation data for a related hydantoin compound

| Compound | Conditions | Key Findings | Potential Relevance for this compound |

| 5,5-diphenylhydantoin | UV/chlorination | Degradation of the imidazolidine-2,4-dione moiety. nih.gov | The core ring structure is likely susceptible to photodegradation. |

| Increased degradation with higher free active chlorine concentration. nih.gov | The presence of disinfectants in water may accelerate photodegradation. | ||

| More favorable degradation under acidic conditions. nih.gov | Environmental pH will likely influence the rate of photodegradation. |

Chemical Degradation Mechanisms in Aqueous and Other Media

In aqueous environments, the primary chemical degradation pathway for hydantoin derivatives is hydrolysis. The imidazolidine-2,4-dione ring can undergo hydrolytic cleavage. This process typically involves the opening of the ring to form a hydantoic acid intermediate, which can then be further hydrolyzed to yield an amino acid and other byproducts. The rate of hydrolysis is generally influenced by pH, with alkaline conditions often favoring the reaction. For this compound, hydrolysis would be expected to open the ring structure, leading to the formation of N-carbamoyl-2-amino-2-methyl-4-hydroxybutanoic acid, which could further degrade.